molecular formula C7H16NO2+ B1607986 Methyl 6-aminohexanoate CAS No. 2780-89-4

Methyl 6-aminohexanoate

Cat. No.: B1607986
CAS No.: 2780-89-4
M. Wt: 146.21 g/mol
InChI Key: TZJVWRXHKAXSEA-UHFFFAOYSA-O
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Description

Contextual Significance in Organic Synthesis

In the realm of organic synthesis, Methyl 6-aminohexanoate (B3152083) is valued as a versatile building block. pubcompare.ai Its primary utility lies in its ability to participate in a range of chemical reactions, enabling the construction of more complex molecules.

One notable application is in the synthesis of straight-chain hydroxamates. These compounds are of interest as they can act as inhibitors of human histone deacetylase (HDAC), which have potential applications in cancer therapy research. impurity.com The synthesis involves leveraging the reactivity of the amino and ester functionalities of the Methyl 6-aminohexanoate backbone.

Furthermore, it is employed in peptide chemistry. pubcompare.aisigmaaldrich.com It can be used as a spacer unit in the synthesis of peptides, where the six-carbon chain separates different parts of a peptide structure. impurity.com This is particularly useful in creating modified peptides with specific conformational properties or for linking different molecular entities. The compound is compatible with standard peptide synthesis protocols, often after appropriate protection of the amino group. psu.edu For instance, the Boc (tert-butyloxycarbonyl) protecting group can be used on the nitrogen atom to allow for selective reactions at the ester group. psu.edu

The synthesis of oligomers related to nylon 6 has also been demonstrated using a protected derivative of 6-aminohexanoic acid, highlighting the utility of this structural motif in controlled oligomer synthesis. psu.edu The ester functionality, such as the methyl ester in this compound, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine to form an amide bond, the characteristic linkage in polyamides. psu.edu

Role in Polymer Science and Engineering

This compound plays a significant role as a monomer in the field of polymer science, particularly in the synthesis of polyamides. Polyamides are a major class of polymers known for their excellent mechanical properties and are generically referred to as nylons. tue.nl

Nylon-6, a major commercial polyamide, is primarily produced through the ring-opening polymerization of ε-caprolactam. wikipedia.orgresearchgate.netnih.gov ε-Caprolactam is the cyclic amide of 6-aminohexanoic acid. wikipedia.org this compound is chemically related to these compounds as it is the methyl ester of 6-aminohexanoic acid. lookchem.com The conversion of 6-aminohexanoic acid or its derivatives to ε-caprolactam is a key step in the traditional synthesis of Nylon-6. google.com

Direct polycondensation of this compound or its parent acid, 6-aminohexanoic acid, can also yield Nylon-6. This process involves the reaction of the amino group of one monomer with the carboxyl (or ester) group of another to form an amide linkage, with the elimination of a small molecule (methanol or water). While the ring-opening polymerization of ε-caprolactam is the dominant industrial method, research into direct polymerization routes continues. For instance, processes have been developed to produce Nylon-6 from aminocaproic acid, which can be derived from this compound. google.com

Recent research has also explored the use of this compound hydrochloride in chemoenzymatic polymerization. mdpi.com In a study, it was used as a nylon 6 monomer in copolymerization with L-glutamic acid alkyl esters, catalyzed by the enzyme papain. mdpi.com This approach allows for the synthesis of novel peptide-nylon hybrid copolymers, potentially offering a combination of properties from both material classes, such as the thermoplasticity of nylon and the functionality of peptides. mdpi.com

The properties of polyamides can be tailored by copolymerizing different monomers. This compound can be used as one of the comonomers in the synthesis of copolyamides, allowing for the modification of properties such as melting point, solubility, and crystallinity. google.com

Interdisciplinary Research Implications

The versatility of this compound extends to various interdisciplinary research areas, bridging chemistry with materials science and biochemistry.

In materials science, its use in creating novel polymers and copolymers with specific functionalities is a key area of investigation. The ability to incorporate this flexible six-carbon unit into polymer backbones allows for the fine-tuning of material properties for a range of applications. mdpi.comgoogle.com

In the field of biochemistry and medicinal chemistry, this compound serves as a scaffold for synthesizing biologically active molecules. As mentioned earlier, it is a precursor for hydroxamate-based HDAC inhibitors. impurity.com Furthermore, derivatives of 6-aminohexanoic acid are being explored for their biological effects. For instance, N-acetyl-6-aminohexanoic acid and its derivatives have been studied for their potential in tissue regeneration. ijmrd.in The structural isomer of a leucine (B10760876) residue, 6-aminohexanoic acid, has been used to modify the properties of antimicrobial peptides. nih.gov

The compound is also utilized in the study of self-assembling molecules. Peptide conjugates containing 6-aminohexanoic acid as a linker have been shown to form hydrogels, which have potential applications in drug delivery and catalysis. acs.org The flexible nature of the hexanoate (B1226103) chain plays a role in the self-assembly process of these nanomaterials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-10-7(9)5-3-2-4-6-8/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJVWRXHKAXSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 6 Aminohexanoate and Its Derivatives

Conventional Chemical Synthesis Routes

Conventional synthesis of methyl 6-aminohexanoate (B3152083) typically relies on well-established organic chemistry reactions, primarily the esterification of its parent carboxylic acid.

The most direct conventional route to methyl 6-aminohexanoate is the Fischer esterification of 6-aminohexanoic acid. masterorganicchemistry.com This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process where the alcohol, typically used in excess as the solvent, reacts with the protonated carboxylic acid. masterorganicchemistry.com

The mechanism proceeds through several key steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the 6-aminohexanoic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a much better leaving group than the hydroxide (B78521) ion. masterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the resulting ester to regenerate the acid catalyst and yield this compound. masterorganicchemistry.com

This method is fundamental in organic synthesis for converting carboxylic acids into esters. masterorganicchemistry.com

Research into specialized reaction media has sought to improve the efficiency and environmental footprint of ester synthesis. Near-critical water (NCW), a state of water at high temperature and pressure, has been investigated as a medium for producing aminohexanoate esters. A study on the synthesis of ethyl-6-aminohexanoate from ε-caprolactam and ethanol (B145695) in NCW provides insights applicable to its methyl counterpart. researchgate.net

In this environment, the reaction between ε-caprolactam and the alcohol was modeled as a second-order reaction. researchgate.net The study explored the influence of various parameters on the product yield, demonstrating that conditions can be optimized to achieve high conversion rates. For instance, the yield of ethyl-6-aminohexanoate could reach up to 98% with the addition of SnCl₂ as a catalyst in NCW. researchgate.net The proposed mechanism under acidic or basic conditions in NCW involves the hydrolysis of the lactam followed by esterification. researchgate.net The activation energy for the reaction was also evaluated using the Arrhenius equation, providing crucial data for process design and optimization. researchgate.net

Effect of Additives on Ethyl-6-aminohexanoate Yield in Near-Critical Water researchgate.net
AdditiveConditionYield (%)
None-70
SnCl₂Acidic98
NaOHBasic81
ZnCl₂Acidic93
FeCl₃Acidic90

Advanced Biocatalytic and Chemoenzymatic Approaches

Driven by the need for greener and more sustainable chemical production, advanced biocatalytic and chemoenzymatic methods are being developed. These approaches utilize enzymes and engineered microorganisms to synthesize target molecules from renewable resources under mild conditions.

Enzymes offer a highly selective and efficient route to this compound and its precursors from renewable feedstocks. A notable example is a one-pot process that synthesizes this compound directly from ε-caprolactone using a three-step enzymatic cascade. researchgate.net This process highlights the potential of biocatalysis to streamline complex syntheses.

Furthermore, biocatalytic routes starting from cyclohexanol (B46403) have been established. One such pathway uses a cascade of six isolated enzymes to produce 6-aminohexanoic acid (Ahx) from cyclohexanol. mdpi.com Another approach involves the conversion of cyclohexane (B81311), a less functionalized and cheaper feedstock. Recombinant Pseudomonas taiwanensis has been engineered to convert cyclohexane into 6-hydroxyhexanoic acid via a four-step enzymatic cascade involving a cytochrome P450 monooxygenase, a dehydrogenase, a monooxygenase, and a lactonase. frontiersin.org This intermediate can then be further converted to the target amino acid.

Multi-enzyme cascades are a cornerstone of modern biocatalysis, enabling the synthesis of complex molecules in a single reaction vessel, which avoids the need for isolating intermediates. mdpi.com The synthesis of 6-aminohexanoic acid, the precursor to this compound, has been a key target for such cascades.

One reported in-vitro cascade system for producing 6-aminohexanoic acid from cyclohexanol involved a complex strategy. nih.gov Because the direct oxidation of 6-hydroxyhexanoic acid (6HA) to 6-oxohexanoic acid proved difficult with tested alcohol dehydrogenases, a workaround was devised. This involved an esterase-catalyzed capping of the acid group of 6HA with methanol, followed by oxidation of the alcohol group, transamination, and finally, ester hydrolysis to yield 6-aminohexanoic acid with a 24% yield. nih.gov

A more direct route utilized the membrane-associated alcohol dehydrogenase AlkJ from P. putida GPo1, which can directly oxidize 6HA. nih.gov This enzyme was paired with the transaminase CV2025 from Chromobacterium violaceum in an E. coli host to convert 6HA into 6-aminohexanoic acid. nih.gov These enzymatic cascades represent a significant step towards the bio-based production of nylon-6 monomers. rug.nl

Key Enzymes in Biocatalytic Cascades for 6-Aminohexanoic Acid Synthesis nih.gov
EnzymeSource OrganismFunction in Cascade
Alcohol Dehydrogenase (AlkJ)Pseudomonas putida GPo1Oxidation of 6-hydroxyhexanoic acid
Transaminase (CV2025)Chromobacterium violaceumConversion of 6-oxohexanoic acid to 6-aminohexanoic acid

To overcome the limitations of in-vitro enzyme cascades and to create more robust and scalable bioprocesses, entire microbial cells are engineered as "chemical factories." frontiersin.orgnih.gov This field of metabolic engineering aims to construct novel biosynthetic pathways in microorganisms like E. coli or Pseudomonas species.

A successful strategy for producing 6-aminohexanoic acid (6AHA) from cyclohexane employed a mixed-species microbial consortium. nih.govx-mol.net This approach rationally divided the complex biochemical pathway between two different engineered microbes to distribute the metabolic load. nih.gov

Pseudomonas taiwanensis VLB120: This strain was engineered with the upstream pathway to convert cyclohexane into an intermediate shuttle molecule, either ε-caprolactone (ε-CL) or 6-hydroxyhexanoic acid (6HA). nih.gov

Escherichia coli JM101: This strain hosted the downstream cascade to convert the shuttle molecule into the final product, 6-aminohexanoic acid. nih.gov

This co-culture system was optimized, finding that ε-caprolactone was a more efficient shuttle molecule than 6HA. nih.govx-mol.net Under optimized conditions, the mixed-species fermentation achieved complete conversion of 10 mM cyclohexane with an 86% yield of 6-aminohexanoic acid, demonstrating a viable one-pot bioprocess from a simple hydrocarbon feedstock under environmentally benign conditions. mdpi.comnih.govx-mol.net This represents a significant advancement, as the direct microbial production of key polyamide monomers like 6-aminohexanoic acid from renewable feedstocks had previously not been demonstrated. nih.gov

Green Chemistry Principles in Aminohexanoate Production

In recent years, the production of 6-aminohexanoic acid, the precursor to this compound, has shifted towards more sustainable and environmentally friendly methods, aligning with the principles of green chemistry. nih.gov These approaches prioritize the use of renewable feedstocks, biocatalysis, and one-pot syntheses to reduce waste and energy consumption. nih.gov

A prominent green strategy involves the biocatalytic conversion of adipic acid to 6-aminocaproic acid (6-ACA). acs.orgresearchgate.net This transformation is achieved using an enzymatic cascade involving carboxylic acid reductases (CARs) and transaminases (TAs). acs.orgengconfintl.org This one-pot system, supplemented with cofactor regenerating systems for ATP and NADPH, can achieve a conversion of adipic acid to 6-ACA as high as 95%. acs.orgresearchgate.netbangor.ac.uk This method represents a significant advancement over traditional chemical processes that often rely on petroleum-based feedstocks. bangor.ac.uk

Another innovative biocatalytic route synthesizes this compound directly from ε-caprolactone in a one-pot process utilizing three distinct enzymatic steps. researchgate.net This multi-enzyme system demonstrates the potential for creating complex molecules from readily available starting materials under mild reaction conditions. Furthermore, engineered metabolic pathways in microorganisms are being developed for the production of 6-aminocaproic acid directly from carbohydrate feedstocks, further enhancing the sustainability of its production. google.com

The development of mixed-species microbial cultures has also enabled the one-pot synthesis of 6-aminohexanoic acid from cyclohexane, achieving high yields under environmentally benign conditions. nih.gov In one such system, a six-step cascade is distributed between Pseudomonas taiwanensis and Escherichia coli strains, resulting in an 86% yield of the final product. nih.gov

Table 1: Green Synthetic Pathways for Aminohexanoates

Starting MaterialKey Enzymes/SystemProductKey Finding/YieldReference
Adipic AcidCarboxylic Acid Reductases (CARs) and Transaminases (TAs)6-Aminocaproic AcidUp to 95% conversion in a one-pot system. acs.orgresearchgate.netbangor.ac.uk
ε-CaprolactoneThree-enzyme one-pot system (e.g., lipase, CAR, TA)This compoundDemonstrates direct enzymatic synthesis of the methyl ester. researchgate.net
CyclohexaneMixed-species culture (P. taiwanensis and E. coli)6-Aminohexanoic Acid86% yield achieved in a one-pot biotransformation. nih.gov
Carbohydrate FeedstocksEngineered microorganisms6-Aminocaproic AcidMetabolic pathways designed for production from renewable sources. google.com

**2.3. Derivatization Strategies for Functional Compounds

This compound serves as a versatile building block for the synthesis of more complex functional molecules. Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for selective modifications at either end of its six-carbon chain.

The primary amino group of this compound is readily utilized in nucleophilic reactions to form stable amide bonds. This reactivity is widely exploited in the synthesis of various conjugates, including peptides and other bioactive molecules. sigmaaldrich.comsigmaaldrich.com The hydrochloride salt of this compound is a common reagent in solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com

Amide bond formation typically involves the activation of a carboxylic acid, which then reacts with the amine of this compound. This is commonly achieved using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.govyoutube.com For example, conjugates of glycyrrhizic acid have been synthesized by coupling its carboxylic acid groups with the amino group of various amino acid methyl esters using EDC. nih.gov This methodology is directly applicable for attaching this compound to molecules containing a carboxyl group.

Beyond chemical coupling agents, enzymatic approaches are emerging. ATP-independent ligases, for instance, can directly catalyze the formation of an amide bond between a methyl ester and an amine, offering a highly specific and green alternative for conjugate synthesis. manchester.ac.uk This strategy leverages nature's catalysts to form the amide linkage under mild conditions. manchester.ac.uk

Table 2: Examples of Amide Bond Formation Strategies

Reaction TypeReagents/CatalystsApplication ExampleReference
Solution-Phase Peptide SynthesisThis compound hydrochlorideIncorporation of a flexible, hydrophobic spacer into peptides. sigmaaldrich.comsigmaaldrich.com
Chemical CouplingEDC or DCCSynthesis of conjugates between a carboxylic acid-containing molecule (e.g., glycyrrhizic acid) and an amino ester. nih.gov
Enzymatic LigationATP-independent amide-forming ligasesDirect coupling of methyl ester and amine precursors. manchester.ac.uk

While the methyl ester of 6-aminohexanoate is relatively stable, it can be converted into a more reactive "activated ester" for facilitating subsequent reactions, particularly for forming amide bonds with less reactive amines. The synthesis of an activated ester from this compound is a multi-step process. rsc.org

First, the primary amino group must be protected with a suitable protecting group (e.g., Boc or Cbz) to prevent self-reaction. Next, the methyl ester is hydrolyzed, typically under basic conditions (saponification), to yield the corresponding N-protected 6-aminohexanoic acid. rsc.org This free carboxylic acid is the immediate precursor to the activated ester.

The final step involves reacting the N-protected carboxylic acid with an alcohol that forms a good leaving group, such as N-hydroxysuccinimide (NHS) or p-nitrophenol. This reaction is promoted by a coupling agent, most commonly dicyclohexylcarbodiimide (DCC). rsc.org The resulting activated ester, such as an NHS ester, is an electrophilic species that reacts efficiently with primary or secondary amines to form an amide bond, releasing the activating group (e.g., N-hydroxysuccinimide). This strategy is a cornerstone of bioconjugation chemistry for labeling proteins and other biomolecules.

Table 3: Common Activating Groups for Carboxylic Acids

Activating Group PrecursorAbbreviationResulting Activated Ester
N-HydroxysuccinimideNHSNHS Ester
p-NitrophenolPNPPNP Ester
PentafluorophenolPFPPFP Ester
1-HydroxybenzotriazoleHOBtOBt Ester

Applications in Advanced Chemical Synthesis

Role in Peptide Synthesis Methodologies

The unique structure of Methyl 6-aminohexanoate (B3152083), featuring a flexible six-carbon chain, makes it an attractive component in the synthesis of peptides and peptide-like molecules. It can be incorporated to modulate properties such as hydrophobicity, flexibility, and enzymatic stability.

Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS) is a classical method for creating peptides, where reactions are carried out in a homogeneous solution. This technique involves the stepwise addition of amino acids, with purification of the intermediate peptide at each stage. While the principles of solution-phase synthesis are well-established, allowing for the coupling of various amino and carboxylic acid-containing molecules, specific documented examples detailing the incorporation of Methyl 6-aminohexanoate using this method are not extensively covered in readily available literature. In theory, its amino group could be coupled with the activated carboxyl group of a protected amino acid or peptide, or its methyl ester could be hydrolyzed and the resulting carboxyl group activated for reaction with an amino acid or peptide. However, without specific research findings, its practical application in this context remains largely undocumented.

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the most widely used method for peptide synthesis, where the peptide chain is assembled on an insoluble resin support. The parent compound of this compound, 6-aminohexanoic acid (often abbreviated as Ahx or EACA), is utilized in SPPS as an unnatural amino acid or a flexible linker. Its incorporation can introduce a spacer into a peptide sequence, potentially altering its conformation and biological activity. For instance, peptides containing 6-aminohexanoic acid have been synthesized to act as plasmin inhibitors. nih.gov

In a typical Fmoc-based solid-phase synthesis, Fmoc-6-aminohexanoic acid can be coupled to the resin or the growing peptide chain using standard coupling reagents. The flexible and hydrophobic nature of the six-carbon chain can be advantageous in designing peptides with specific structural and functional properties. While the direct use of this compound is less common in standard SPPS protocols (which typically utilize the free carboxylic acid for coupling to the resin's amino groups), its parent acid is a well-established building block.

Chemoenzymatic Approaches in Peptide and Oligomer Synthesis (e.g., Papain-Catalyzed)

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical methods. The enzyme papain, a cysteine protease, has been shown to catalyze the polymerization of amino acid esters. In a notable application, papain was used to catalyze the synthesis of a polyglutamate containing this compound (referred to as nylon 6Me in the study). nih.gov

In this approach, papain catalyzes the formation of peptide bonds by aminolysis. The enzyme forms a covalent intermediate with the carboxyl group of one monomer, which is then attacked by the amino group of another monomer. The study demonstrated that papain could successfully incorporate this compound onto the C-terminus of oligo(glutamic acid-γ-ethyl ester). nih.gov This chemoenzymatic method offers a milder alternative to traditional chemical polymerization and allows for the creation of novel peptide-nylon hybrid materials.

Papain-Catalyzed Synthesis of Polyglutamate with this compound
Enzyme Papain
Substrates L-glutamic acid diethyl ester hydrochloride, this compound hydrochloride (nylon 6Me)
Resulting Product Oligo(glutamic acid-γ-ethyl ester) with this compound at the C-terminus
Yield of this compound Incorporation 35% ± 3%
Observation No more than two units of this compound were incorporated onto the oligomer chain.

This table summarizes the key findings from the papain-catalyzed synthesis of a polyglutamate incorporating this compound. nih.gov

Intermediate in the Synthesis of Bioactive Molecules

The chemical reactivity of this compound's functional groups makes it a valuable starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Human Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to changes in gene expression and the induction of cell cycle arrest and apoptosis in cancer cells. The development of novel HDAC inhibitors is an active area of research in oncology.

In the synthesis of novel HDAC inhibitors derived from a β-elemene scaffold, a derivative of this compound, namely Methyl 6-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)amino)hexanoate , serves as a key intermediate. This indicates that this compound can be chemically modified to create the "linker" region of an HDAC inhibitor, which connects the "cap" group that interacts with the surface of the enzyme to the "zinc-binding group" that chelates the zinc ion in the active site. The length and flexibility of the hexanoate (B1226103) chain are often crucial for optimal positioning of the inhibitor within the enzyme's active site.

Component in Rhein Amide Derivative Synthesis for Antitumor Effects

Rhein is a natural anthraquinone derivative with a range of biological activities, including antitumor effects. However, its poor solubility can limit its therapeutic application. To address this, researchers have synthesized various derivatives of Rhein, including amide derivatives, to improve its pharmacological properties.

A general strategy for the synthesis of Rhein amide derivatives involves the conversion of Rhein's carboxylic acid group to a more reactive species, such as an acyl chloride, followed by reaction with an amino compound. In the synthesis of Rhein-amino acid ester conjugates, various amino acid esters are coupled with Rhein to form amide bonds. nih.gov This approach has been shown to yield compounds with potent antifungal and, in some cases, enhanced antitumor activities.

While the direct use of this compound in the synthesis of Rhein amide derivatives is not explicitly detailed in the available literature, its structure as an amino acid ester makes it a suitable candidate for such a reaction. By reacting the amino group of this compound with activated Rhein, a Rhein amide derivative with a flexible six-carbon linker could be produced. This modification could potentially enhance the solubility and bioavailability of Rhein, and the resulting conjugate could exhibit interesting biological properties.

General Synthesis of Rhein-Amino Acid Ester Conjugates
Starting Material Rhein
Activation Step Rhein is treated with a chlorinating agent (e.g., SOCl₂) to form Rhein acyl chloride.
Coupling Step The Rhein acyl chloride is reacted with an amino acid ester in the presence of a base.
Resulting Bond An amide bond is formed between the carboxyl group of Rhein and the amino group of the amino acid ester.
Potential Application of this compound The amino group of this compound could react with activated Rhein to form a Rhein-6-aminohexanoate conjugate.

This table outlines the general synthetic strategy for producing Rhein amide derivatives and the potential role of this compound in this process. nih.gov

Integration into Complex Ester Architectures (e.g., Aryl Cyclohexane (B81311) Esters)

The structural backbone of 6-aminohexanoic acid, and by extension its methyl ester, is integrated into complex ester architectures, including those containing bulky cycloalkane moieties like cyclohexane. google.com These complex esters are developed for various applications, such as sensates in consumer products. google.com

A relevant example is the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 6-aminohexanoate hydrochloride. google.com The synthesis demonstrates how the 6-aminohexanoate unit can be esterified with a substituted cyclohexanol (B46403). The process involves the coupling of (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol with 6-((tert-butoxycarbonyl)amino)hexanoic acid, using a carbodiimide coupling agent like EDC-hydrochloride in the presence of DMAP. google.com The resulting Boc-protected ester is then deprotected to yield the final aminohexanoate ester hydrochloride. google.com This multi-step synthesis highlights the utility of the 6-aminohexanoate structure in creating esters with significant steric complexity, such as aryl cyclohexane esters. google.com

Application as a Linker or Spacer in Molecular Design

The 6-aminohexanoate structure is frequently employed as a linker or spacer in the design of complex, biologically active molecules. sigmaaldrich.com Its parent molecule, 6-aminohexanoic acid, is noted for its hydrophobic and flexible nature, which are desirable characteristics for a molecular linker. mdpi.comresearchgate.net These linkers serve to connect different functional moieties within a single molecule without imposing significant conformational constraints. sigmaaldrich.com

Key attributes that make the 6-aminohexanoate unit an effective spacer include:

Flexibility: The aliphatic chain provides rotational freedom, allowing the linked molecular fragments to adopt optimal conformations for biological activity. sigmaaldrich.com

Defined Length: The six-carbon chain provides a specific, predictable distance between the connected functional groups. researchgate.net

This linker has been successfully incorporated into a variety of molecular designs. sigmaaldrich.comresearchgate.net For instance, it has been used as a spacer between charged residues in peptide molecules to enhance cellular internalization. sigmaaldrich.com Another notable application is in the synthesis of modified dye-labeled nucleotides, where a linker composed of two 6-aminohexanoic acid fragments was used to connect a fluorescent dye to a nucleobase. researchgate.net This extended linker was found to improve the incorporation of the nucleotide by DNA polymerases. researchgate.net this compound hydrochloride itself is directly used in solution-phase peptide synthesis, where it can be incorporated as a spacer element. researchgate.net

Table 2: Applications of the 6-Aminohexanoate Unit as a Molecular Linker/Spacer

This interactive table presents examples of how the 6-aminohexanoate structure is used in molecular design.

Application AreaMolecular ConstructPurpose of LinkerSource
Peptide Chemistry Cell-penetrating oligoarginine peptidesSeparates guanidine groups to improve cellular uptake and metabolic stability. sigmaaldrich.com
Nucleotide Analogs Dye-labeled deoxyuridine triphosphate (dUTP)Lengthens the distance between the fluorescent dye (Cy5) and the nucleobase, resulting in longer primer extension lengths by DNA polymerases. researchgate.net
Peptide Synthesis General peptide structuresUsed as a building block in solution-phase synthesis to introduce a flexible spacer. researchgate.net
Antiviral Peptides Cyclic peptides derived from herpes simplex virus glycoprotein DActs as a flexible linker within the peptide chain of a viral epitope. sigmaaldrich.com

Contributions to Materials Science and Polymer Chemistry

Monomer in Polyamide Synthesis

While 6-aminohexanoic acid and its cyclic amide, caprolactam, are the primary monomers for the industrial production of Nylon 6, Methyl 6-aminohexanoate (B3152083) can be conceptually understood as a precursor and a key player in controlling the polymerization process.

In the manufacturing of Nylon 6, the polymerization process involves the ring-opening of caprolactam. This process is initiated by water, which hydrolyzes caprolactam to 6-aminohexanoic acid. The 6-aminohexanoic acid then participates in the polymerization through a series of condensation reactions. While Methyl 6-aminohexanoate is not a primary monomer in large-scale Nylon 6 production, its parent molecule, 6-aminohexanoic acid, is fundamental to the initiation of the polymerization.

Nylon 6,6, on the other hand, is synthesized from two different monomers: hexamethylenediamine (B150038) and adipic acid. In this polycondensation reaction, the formation of amide bonds occurs between the amine groups of hexamethylenediamine and the carboxylic acid groups of adipic acid. The role of a monofunctional molecule like this compound in this context is primarily related to the control of the polymer chain length rather than as a primary building block.

Table 1: Key Monomers in Nylon Production
Nylon TypePrimary Monomer(s)Role of 6-Aminohexanoic Acid Derivative
Nylon 6Caprolactam6-Aminohexanoic acid (from hydrolysis of caprolactam) initiates polymerization.
Nylon 6,6Hexamethylenediamine and Adipic AcidMonofunctional derivatives can act as chain regulators.

One of the critical aspects of polymer synthesis is the control of molecular weight and molecular weight distribution, as these parameters significantly influence the final properties of the material. This is where monofunctional reagents like this compound can play a crucial role. In polycondensation reactions, the stoichiometry of the functional groups of the monomers is a key factor in determining the degree of polymerization.

By introducing a monofunctional compound such as this compound, which has only one reactive amine group (the ester group is generally less reactive under typical polyamide synthesis conditions), the growing polymer chain can be terminated. This process is known as "end-capping." Once a this compound molecule reacts with a growing polymer chain, that end of the chain is no longer able to propagate, effectively controlling the final molecular weight of the polyamide. The extent of this control is dependent on the concentration of the end-capping agent added to the polymerization mixture. This technique allows for the precise tuning of polymer properties to meet the requirements of specific applications.

Development of Advanced Polymeric Materials

The functional groups of this compound make it a valuable component in the synthesis of advanced polymers with tailored properties for biomedical applications.

Biodegradable polymers are of significant interest in the biomedical field for applications such as drug delivery, tissue engineering, and temporary implants. Copolyamino acids, which are polymers composed of different amino acid monomers, are particularly attractive due to their biocompatibility and potential for enzymatic degradation.

6-aminohexanoic acid, the precursor to this compound, has been investigated as a comonomer in the synthesis of biodegradable copolyamino acids. mdpi.com The incorporation of this flexible, hydrophobic spacer can influence the physical properties and degradation kinetics of the resulting copolymer. While direct use of this compound is less common, its hydrochloride salt is used in solution-phase peptide synthesis, a technique that can be applied to the synthesis of well-defined oligomers and polymers of amino acids.

Polymer-drug conjugates (PDCs) are a class of therapeutic agents where a drug molecule is covalently attached to a polymer backbone. This approach can improve the drug's solubility, stability, and pharmacokinetic profile, and enable targeted delivery to specific tissues or cells. The design of PDCs often requires polymers with reactive functional groups for drug attachment.

The amine group of this compound provides a reactive site for conjugation. While not a polymer itself, it can be incorporated into a polymer backbone or used to functionalize a pre-existing polymer. This functionalization introduces a primary amine group, which can then be used to attach a drug molecule, a targeting ligand, or other functional moieties through various chemical reactions. Polyamides and poly(amino acid)s are recognized for their potential in creating effective drug delivery systems. nih.govmdpi.com

Polymer micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in a selective solvent. They are widely explored as carriers for poorly water-soluble drugs. Multi-responsive or "smart" micelles can be designed to release their cargo in response to specific stimuli in the target environment, such as changes in pH or temperature.

Enzymatic Biotransformations and Metabolic Pathways

Microbial Degradation of Aminohexanoate and its Oligomers

Microorganisms capable of utilizing nylon oligomers as a sole source of carbon and nitrogen have been isolated and studied extensively. These organisms harbor unique enzymatic systems that can break down these xenobiotic compounds, which were not known to exist before the synthesis of nylon in 1935.

The enzymatic breakdown of nylon oligomers is initiated by a suite of hydrolases, each exhibiting specificity for different forms of the substrate. In bacteria such as Arthrobacter sp. KI72 (formerly classified as Flavobacterium sp.) and Pseudomonas sp., these enzymes are often encoded on plasmids. asm.orgiiab.me The primary enzymes involved are:

6-Aminohexanoate-Cyclic-Dimer Hydrolase (NylA): This enzyme specifically catalyzes the hydrolysis of the cyclic dimer of 6-aminohexanoate (B3152083) (Acd), a major byproduct of nylon-6 manufacturing. nih.govuniprot.org It cleaves one of the two amide bonds in the cyclic structure to produce the linear dimer, N-(6-aminohexanoyl)-6-aminohexanoate (Ald). nih.govuniprot.org NylA is largely inactive on the linear dimer or other linear oligomers. nih.govuniprot.org The enzyme from Arthrobacter sp. KI72 has an optimal pH of 7.3 and an optimal temperature of 33°C. uniprot.orgresearchgate.net It is a homodimeric enzyme inhibited by serine-specific inhibitors, indicating the presence of a critical serine residue in its active site. nih.gov

6-Aminohexanoate-Dimer Hydrolase (NylB): This enzyme, also known as 6-aminohexanoic acid oligomer hydrolase, acts on the linear dimer of 6-aminohexanoate (Ald), hydrolyzing it into two molecules of 6-aminohexanoate monomer. nih.govnih.gov The enzyme belongs to the hydrolase family, specifically those acting on carbon-nitrogen bonds in linear amides. nih.gov Characterization of NylB from Pseudomonas sp. NK87 revealed a pH optimum of 7.5 and a temperature optimum of 48°C. This enzyme showed a higher affinity (lower Km) for the linear dimer compared to its counterpart from Arthrobacter sp. KI72. asm.org

Endo-type 6-Aminohexanoate Oligomer Hydrolase (NylC): This enzyme is responsible for the degradation of larger linear oligomers of 6-aminohexanoate (with a degree of polymerization greater than three) as well as polymeric nylon-6. nih.govasm.orguniprot.org It functions as an endo-hydrolase, cleaving internal amide bonds within the oligomer chain. asm.orguniprot.org The enzyme purified from an E. coli clone carrying the nylC gene from Arthrobacter sp. KI72 was found to be composed of two polypeptide chains, resulting from an internal cleavage of the precursor protein. asm.org It has an optimal pH range of 6.5-7.5. uniprot.org

Table 1: Characteristics of Key Aminohexanoate Hydrolases
Enzyme (Gene)Substrate SpecificityProduct(s)Optimal pHOptimal TemperatureSource Organism (Example)
6-Aminohexanoate-Cyclic-Dimer Hydrolase (NylA)6-Aminohexanoate Cyclic Dimer (Acd)N-(6-aminohexanoyl)-6-aminohexanoate (Linear Dimer)7.3 uniprot.orgresearchgate.net33°C uniprot.orgresearchgate.netArthrobacter sp. KI72 nih.gov
6-Aminohexanoate-Dimer Hydrolase (NylB)N-(6-aminohexanoyl)-6-aminohexanoate (Linear Dimer)6-Aminohexanoate (Monomer)7.5 asm.org48°C asm.orgPseudomonas sp. NK87 asm.org
Endo-type 6-Aminohexanoate Oligomer Hydrolase (NylC)Linear Oligomers (n>3), Nylon-6 PolymerShorter Oligomers/Monomers6.5 - 7.5 uniprot.orgNot specifiedArthrobacter sp. KI72 asm.org

Once the nylon oligomers are broken down into their constituent 6-aminohexanoate monomers, these molecules are channeled into the central metabolism of the microorganism. In Arthrobacter sp. KI72, the pathway for converting 6-aminohexanoate to adipate (B1204190), a commercially valuable dicarboxylic acid, has been elucidated. This conversion involves two key enzymatic steps:

Transamination: The enzyme 6-aminohexanoate aminotransferase (NylD) catalyzes the transfer of the amino group from 6-aminohexanoate to an amino acceptor, such as α-ketoglutarate, pyruvate, or glyoxylate. This reaction, which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, converts 6-aminohexanoate into adipate semialdehyde .

Oxidation: The resulting adipate semialdehyde is then oxidized to adipate by the enzyme adipate semialdehyde dehydrogenase (NylE) . This reaction utilizes NADP+ as a cofactor.

The adipate produced can then enter the cell's central metabolic pathways, such as the β-oxidation pathway, to provide energy and carbon for growth. Researchers have successfully demonstrated the conversion of 6-aminohexanoate to adipate with a yield of over 90% using a coupled system of purified NylD and NylE enzymes.

The natural capabilities of nylon-degrading bacteria have been enhanced and transferred to more industrially robust microbial chassis through genetic engineering and adaptive laboratory evolution (ALE).

Pseudomonas putida , a versatile and solvent-tolerant bacterium, has been a key target for metabolic engineering. Scientists have successfully engineered P. putida KT2440 to metabolize nylon-related compounds. wikipedia.org This was achieved by integrating the genes for nylon oligomer hydrolases (like NylA and NylB) into the P. putida genome, enabling it to break down nylon oligomers. wikipedia.org Furthermore, through ALE experiments where nylon components served as the sole source of nutrients, researchers guided the evolution of pathways for the metabolism of monomers like 6-aminohexanoate. wikipedia.org The resulting adipic acid is then funneled into the central metabolism via a heterologous β-oxidation pathway from Acinetobacter baylyi. wikipedia.org

In earlier studies, scientists induced Pseudomonas aeruginosa to evolve the ability to degrade nylon byproducts by cultivating it in an environment where these byproducts were the only available nutrient source. iiab.me This demonstrated the potential for microbial adaptation to novel, synthetic compounds.

These engineering efforts aim to create efficient whole-cell biocatalysts for the valorization of plastic waste, converting it into valuable chemicals like adipate.

Structural Biology and Mechanistic Enzymology of Relevant Enzymes

Understanding the three-dimensional structure and catalytic mechanism of aminohexanoate hydrolases is crucial for protein engineering efforts aimed at improving their efficiency and substrate range.

X-ray crystallography has provided high-resolution structures of several key nylon-degrading enzymes, revealing the molecular basis for their function.

6-Aminohexanoate-Dimer Hydrolase (NylB): The crystal structure of a hybrid NylB protein (Hyb-24) from Arthrobacter sp. KI72 was determined at 1.8 Å resolution. nih.gov The structure revealed a two-domain fold similar to that of the penicillin-recognizing family of serine-reactive hydrolases. nih.gov This structural similarity, combined with biochemical assays, suggests that the nylon oligomer hydrolase evolved from a pre-existing esterase with a β-lactamase fold. nih.gov

6-Aminohexanoate-Cyclic-Dimer Hydrolase (NylA): The crystallographic analysis of NylA from Arthrobacter sp. revealed a compact mixed α/β fold characteristic of the amidase signature (AS) superfamily. nih.govsemanticscholar.org Despite structural similarities to other AS enzymes like glutamyl-tRNA(Gln) amidotransferase, NylA shows very high specificity for the 6-aminohexanoate cyclic dimer. nih.govnih.gov The structure of an inactive mutant (S174A) in complex with the substrate identified the catalytic triad (B1167595) as Ser174-cis-Ser150-Lys72 and highlighted other residues crucial for substrate binding and stabilization. semanticscholar.orgnih.gov

Table 2: Crystallographic Data for Aminohexanoate Hydrolases
EnzymeSource OrganismResolutionKey Structural FeaturesPDB Accession Codes (Example)
6-Aminohexanoate-Dimer Hydrolase (Hybrid Hyb-24)Arthrobacter sp. KI721.8 Å nih.govTwo-domain β-lactamase-like fold nih.gov1WYB nih.gov
6-Aminohexanoate-Cyclic-Dimer Hydrolase (NylA)Arthrobacter sp. KI721.8 Å (complex) semanticscholar.orgnih.govAmidase signature (AS) superfamily fold nih.govsemanticscholar.org3A26, 3A27 nih.gov
Nylon Hydrolase (NylC)Arthrobacter sp. KI721.6 Å scispace.comN-terminal nucleophile (Ntn) hydrolase superfamily scispace.com3W5B scispace.com

Site-directed mutagenesis and random mutation studies have been instrumental in probing the structure-function relationships of these novel enzymes.

NylB (6-Aminohexanoate-Dimer Hydrolase): Mutational studies confirmed that Ser112 is the key nucleophilic residue in the active site, essential for both the hydrolysis of the nylon dimer and for esterase activity. nih.gov However, at least two other residues, Asp181 and Asn266, were found to be specifically required for hydrolytic activity on the nylon dimer, but not for general esterase activity. nih.gov This suggests that a few specific amino acid substitutions in an ancestral esterase led to the evolution of this new function. nih.gov Further random mutagenesis of a hybrid NylB protein identified substitutions (e.g., G181D and D370Y) that significantly increased the enzyme's activity—up to 100-fold in the case of the double mutant—by improving substrate binding. nih.gov

NylA (6-Aminohexanoate-Cyclic-Dimer Hydrolase): Mutational analysis confirmed the catalytic role of the Ser174-cis-Ser150-Lys72 triad. semanticscholar.orgnih.gov Substituting any of these three residues with alanine (B10760859) resulted in a complete loss of both hydrolytic and esterolytic activities. semanticscholar.orgnih.gov In contrast, mutating Cys316 specifically impacted the hydrolysis of the cyclic dimer, indicating its primary role in substrate binding and recognition rather than catalysis. semanticscholar.orgnih.gov

These detailed enzymatic and structural studies not only illuminate the evolutionary birth of a new metabolic pathway but also provide a roadmap for the rational design of more efficient enzymes for biorecycling of plastic waste.

Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Analog Discrimination (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Methyl 6-aminohexanoate (B3152083). While ¹H NMR provides information about the number and types of hydrogen atoms, ¹³C NMR spectroscopy offers direct insight into the carbon skeleton of the molecule.

The ¹³C NMR spectrum of a Methyl 6-aminohexanoate derivative, such as this compound-borane, displays distinct signals for each unique carbon atom in the molecule. nih.gov The chemical shift of each signal, measured in parts per million (ppm), is indicative of the chemical environment of the carbon atom. For example, the carbonyl carbon of the ester group will have a characteristic downfield chemical shift (typically around 174 ppm), while the carbons of the aliphatic chain will appear at higher fields. nih.gov

This technique is particularly valuable for confirming the successful synthesis of the target compound and for distinguishing it from structurally similar analogs. For instance, isomers or byproducts with a different arrangement of atoms would exhibit a different ¹³C NMR spectrum, allowing for their unambiguous identification.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ester)~174
O-CH₃ (Ester)~51
CH₂-NH₂~42
CH₂ adjacent to C=O~34
Internal CH₂ groups~24-29

Note: These are predicted values and actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Quantitative Methodologies for Research Applications (e.g., Derivatization with Fluorescence Detection)

In many research applications, it is necessary to determine the concentration of this compound with high sensitivity and selectivity. One powerful approach for quantifying primary amines like this compound is through derivatization followed by fluorescence detection. This method involves reacting the non-fluorescent amine with a fluorescent labeling reagent to produce a highly fluorescent derivative that can be easily detected and quantified.

Several reagents are commonly used for the derivatization of primary amines, including o-phthalaldehyde (B127526) (OPA), dansyl chloride, and fluorescamine. researchgate.netcreative-proteomics.com The reaction with OPA, for example, occurs rapidly at room temperature in the presence of a thiol to yield a fluorescent isoindole derivative. researchgate.net This derivative can then be separated and quantified using HPLC with a fluorescence detector.

The advantages of this methodology include:

High Sensitivity: Fluorescence detection can achieve very low limits of detection, often in the picomolar to femtomolar range.

High Selectivity: The derivatization reaction is specific to primary amines, reducing interference from other components in the sample matrix.

Improved Chromatographic Properties: The derivatization can alter the polarity of the analyte, potentially improving its separation characteristics in HPLC.

This quantitative approach is particularly useful in biological and environmental studies where the concentration of the analyte may be very low.

Table 3: Common Fluorescent Derivatization Reagents for Primary Amines

ReagentExcitation Wavelength (nm)Emission Wavelength (nm)Key Features
o-Phthalaldehyde (OPA) ~340~455Rapid reaction, fluorogenic (reagent is non-fluorescent). researchgate.net
Dansyl Chloride ~340~525Forms stable derivatives, strong fluorescence. creative-proteomics.com
Fluorescamine ~390~475Reacts rapidly with primary amines. creative-proteomics.com

Mechanistic Insights and Theoretical Considerations

Understanding Reaction Mechanisms in Diverse Synthetic Environments

The synthesis of Methyl 6-aminohexanoate (B3152083) can be achieved through several routes, each with distinct reaction mechanisms. Two primary approaches involve the Fischer esterification of 6-aminohexanoic acid and the ring-opening of ε-caprolactone with methanol (B129727).

Fischer Esterification of 6-Aminohexanoic Acid:

The acid-catalyzed esterification of 6-aminohexanoic acid with methanol follows the well-established Fischer esterification mechanism. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This reversible reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. masterorganicchemistry.com Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give Methyl 6-aminohexanoate. masterorganicchemistry.commasterorganicchemistry.com The presence of an acid catalyst, such as sulfuric acid, is crucial for this process. nih.gov Due to the zwitterionic nature of amino acids, their esterification can be more challenging than that of simple carboxylic acids. nih.gov

Methanolysis of ε-Caprolactone:

An alternative route to this compound is the ring-opening of ε-caprolactone with methanol. Computational studies have shed light on the mechanism of this reaction, suggesting two possible pathways: a stepwise addition/elimination mechanism and a concerted mechanism. acs.org In the stepwise mechanism, the reaction is initiated by the nucleophilic attack of methanol on the carbonyl carbon of the lactone, leading to a tetrahedral intermediate. This is followed by the cleavage of the acyl-oxygen bond to open the ring. The concerted mechanism, on the other hand, involves a single transition state where the new ester bond is formed simultaneously with the cleavage of the lactone's C-O bond. acs.org

Theoretical calculations using density functional theory (B3LYP/6-31G*) have shown that the presence of additional methanol molecules can significantly lower the activation barriers for both pathways through specific solvation effects, acting as bifunctional catalysts. acs.org The study indicated a preference for a stepwise mechanism in methanol-assisted ring-opening polymerization. acs.org The rate of methanolysis for ε-caprolactone has been observed to be comparable to that of δ-valerolactones. nih.gov

The following table summarizes the key aspects of these two synthetic mechanisms.

FeatureFischer EsterificationMethanolysis of ε-Caprolactone
Starting Materials 6-Aminohexanoic acid, Methanolε-Caprolactone, Methanol
Catalyst Acid (e.g., H₂SO₄)Can be acid-catalyzed or occur with ancillary methanol molecules
Key Intermediate Tetrahedral intermediateTetrahedral intermediate
Byproduct WaterNone
Theoretical Insights Well-established mechanismComputational studies suggest stepwise and concerted pathways

Molecular Interactions and Conformational Dynamics in Peptide and Polymer Systems

The incorporation of this compound, or its parent acid 6-aminohexanoic acid, into peptides and polymers significantly influences their structural and dynamic properties. The flexible and hydrophobic nature of the hexanoate (B1226103) chain plays a pivotal role in these effects. nih.gov

Structure-Activity Relationship Studies in Bioactive Derivatives

The structural features of this compound, particularly its alkyl chain length and functional groups, make it a valuable scaffold for the design of bioactive molecules, including antimicrobial peptides and histone deacetylase (HDAC) inhibitors.

Antimicrobial Peptides:

The balance between hydrophobicity and charge is a key determinant of the activity and selectivity of antimicrobial peptides (AMPs). mdpi.comapplyindex.com A study involving the substitution of leucine (B10760876) residues with its structural isomer, 6-aminohexanoic acid, in the antimicrobial peptide melittin (B549807) demonstrated a significant enhancement in cell selectivity. mdpi.com While melittin is a potent broad-spectrum antimicrobial, it also exhibits high cytotoxicity towards mammalian cells. The analog, Mel-LX3, where a specific leucine was replaced, showed potent antibacterial activity comparable to the parent peptide but with significantly reduced hemolytic and cytotoxic effects. mdpi.com This suggests that the flexibility and hydrophobicity of the 6-aminohexanoate moiety can modulate the peptide's interaction with bacterial versus mammalian cell membranes, leading to improved therapeutic potential. mdpi.com

The following table presents the minimal inhibitory concentrations (MICs) of Melittin and its analog Mel-LX3 against various bacterial strains, highlighting the retained antibacterial efficacy of the modified peptide.

Bacterial StrainMelittin MIC (µM)Mel-LX3 MIC (µM)
Staphylococcus aureus44
Bacillus subtilis44
Escherichia coli48
Pseudomonas aeruginosa88

Data sourced from Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. mdpi.com

HDAC Inhibitors:

Histone deacetylase (HDAC) inhibitors are a class of anticancer agents. A common pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme. The linker region often comprises a flexible alkyl chain. The length and composition of this linker are critical for positioning the ZBG for optimal interaction with the zinc ion in the active site and for establishing interactions with the rim of the catalytic tunnel.

While specific structure-activity relationship (SAR) studies on a series of this compound derivatives as HDAC inhibitors are not extensively documented in the provided context, the importance of a six-carbon linker is evident in the design of some selective HDAC6 inhibitors. mdpi.com For instance, in a series of tetrahydropyridopyrimidine-based HDAC6 inhibitors, a six-carbon linker was retained from a known potent inhibitor, ACY1215. mdpi.com This suggests that the length of the hexanoate chain is well-suited for spanning the distance between the ZBG and the cap group binding region in certain HDAC isoforms. The hydrophobic nature of the alkyl chain can also contribute to favorable interactions within the enzyme's active site channel.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Economically Viable Synthetic Routes

The imperative for green chemistry has spurred research into more environmentally friendly and cost-effective methods for synthesizing methyl 6-aminohexanoate (B3152083) and its parent compound, 6-aminohexanoic acid. wjarr.com Traditional chemical syntheses often rely on harsh conditions and petroleum-based feedstocks, prompting a shift towards bio-based and biocatalytic approaches. google.comrsc.org

One promising strategy involves the use of enzymatic cascades to produce 6-aminohexanoic acid, a direct precursor to methyl 6-aminohexanoate. researchgate.netthieme-connect.com Researchers have demonstrated the synthesis of 6-aminohexanoic acid from cyclohexane (B81311) using mixed-species microbial cultures, offering a greener alternative to conventional chemical processes. nih.govx-mol.net In these systems, one microorganism converts the starting material into an intermediate, which is then transformed by a second species into the final product. nih.gov

Another innovative approach is the "in situ capping" strategy within systems biocatalysis. thieme-connect.comnoaa.gov This method circumvents the formation of undesirable byproducts by converting an intermediate, ε-caprolactone, into this compound directly in the reaction medium using an esterase with a preference for methanol (B129727) over water. noaa.gov This one-pot synthesis from cyclohexanol (B46403) is achieved at the expense of only oxygen and ammonia, highlighting its sustainability. thieme-connect.comnoaa.gov The development of such biocatalytic modules represents a significant step towards economically viable and sustainable production. researchgate.net

Table 1: Comparison of Synthetic Routes for 6-Aminohexanoic Acid and its Derivatives

Synthesis Route Starting Material Key Features Sustainability Aspect
Conventional Chemical Synthesis Cyclohexane High pressure and temperature, metal catalysts. Reliance on fossil fuels, potential for hazardous waste.
Mixed-Species Biotransformation Cyclohexane Use of whole-cell biocatalysts (P. taiwanensis and E. coli). Environmentally benign conditions, high yield. nih.govx-mol.net
In Situ Capping Biocatalysis Cyclohexanol Two-module enzymatic cascade, formation of methyl ester intermediate. Use of O2 and NH3, avoids dead-end intermediates. thieme-connect.comnoaa.gov

| Enzymatic Cascade | ε-caprolactone | Multi-enzyme one-pot process. | Mild reaction conditions, potential for high atom economy. researchgate.net |

Exploration of Novel Biomedical and Pharmaceutical Applications for Derivatives

The inherent structure of this compound, featuring both an amino and an ester functional group, makes it a versatile building block in medicinal chemistry. myskinrecipes.com Its derivatives are being explored for a range of biomedical and pharmaceutical applications, particularly in drug delivery and as precursors for bioactive molecules.

The hydrochloride salt of this compound is utilized in peptide synthesis, a fundamental process in drug discovery. Its structure allows for the creation of peptide-like scaffolds, which are crucial in the design of new therapeutic agents. myskinrecipes.com Researchers are investigating its incorporation into more complex molecules targeting neurological and cardiovascular conditions. myskinrecipes.com

Furthermore, polymers derived from or incorporating this compound are being considered for drug delivery systems. nih.govnih.gov Polyamide-based polymers, for which 6-aminohexanoic acid is a key monomer, can be formulated into nanoparticles that encapsulate therapeutic agents. nih.gov These systems offer the potential for controlled release, targeted delivery, and improved stability of drugs, thereby enhancing their efficacy and reducing side effects. nih.govmdpi.com The flexibility and biocompatibility of the six-carbon backbone of this compound make it an attractive component for designing such delivery vehicles. mdpi.com

Table 2: Potential Biomedical Applications of this compound Derivatives

Derivative Class Potential Application Rationale
Peptidomimetics Drug Discovery Serves as a scaffold for creating novel peptide-like structures with potential therapeutic activity. myskinrecipes.com
Polyamide Nanoparticles Drug Delivery Forms the basis of biodegradable and biocompatible polymers for encapsulating and delivering drugs in a controlled manner. nih.govnih.gov

| Functionalized Polymers | Coatings for Medical Devices | The amino and ester groups allow for surface modification to improve biocompatibility and reduce fouling. myskinrecipes.com |

Advancement of Biocatalytic Systems for Production and Degradation

Significant progress is being made in the development of biocatalytic systems not only for the production of 6-aminohexanoic acid and its esters but also for their degradation. This dual focus is crucial for establishing a circular bio-economy for plastics like Nylon-6, for which 6-aminohexanoic acid is the monomer. nih.govnih.gov

For production, the use of transaminases and amine dehydrogenases is a key area of research. researchgate.net These enzymes can stereoselectively introduce an amino group onto a precursor molecule, a critical step in the synthesis of 6-aminohexanoic acid. semanticscholar.org The development of robust and efficient enzymes through protein engineering is a primary goal to improve the economic feasibility of these biocatalytic routes. semanticscholar.org Whole-cell biocatalysts, such as engineered E. coli and Corynebacterium glutamicum, are also being developed to convert renewable feedstocks into 6-aminohexanoic acid. google.comnih.gov

On the degradation front, microorganisms capable of breaking down 6-aminohexanoate and its oligomers have been identified. researchgate.net For instance, Arthrobacter sp. KI72 possesses a suite of enzymes (NylA, NylB, NylC, NylD, and NylE) that can metabolize 6-aminohexanoate oligomers into adipate (B1204190), which can then be used as a carbon source by the organism. researchgate.net Understanding these enzymatic pathways opens up possibilities for bioremediation of plastic waste and for the recycling of monomers from polyamide materials. nih.gov The microbial degradation of related amino acid-containing compounds has also been studied, providing insights into the enzymatic machinery that could be harnessed for these purposes. mdpi.com

Integration of Computational Chemistry and Chemoinformatics in Design and Discovery

Computational chemistry and chemoinformatics are becoming indispensable tools in accelerating the design and discovery of novel derivatives of this compound with desired properties. hilarispublisher.com These in silico approaches allow for the prediction of molecular properties, biological activities, and potential toxicities, thereby guiding synthetic efforts and reducing the need for extensive and costly laboratory screening. mdpi.com

Molecular modeling techniques can be used to simulate the interaction of this compound derivatives with biological targets, such as enzymes or receptors. hilarispublisher.com This provides insights into the structural features required for optimal binding and activity, facilitating the rational design of more potent and selective drug candidates.

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful tool that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. hilarispublisher.com By developing QSAR models for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. Chemoinformatics databases that store vast amounts of chemical and biological data are crucial for building and validating these computational models. hilarispublisher.com The integration of these computational approaches is expected to streamline the discovery pipeline for new pharmaceuticals and functional materials based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing methyl 6-aminohexanoate hydrochloride, and how do reaction conditions influence yield?

this compound hydrochloride is commonly synthesized via carbodiimide-mediated coupling reactions. For example, EDC/HOBt activation in dichloromethane (CH2Cl2) with N-methyl morpholine as a base achieves 91% yield when reacting 6-aminohexanoate derivatives with acylating agents . Alternatively, thionyl chloride activation in dry CH2Cl2 followed by treatment with triethylamine (Et3N) yields the product at 18%, highlighting the need for optimization of stoichiometry and solvent systems . Key variables include reagent ratios (e.g., EDC: 1.5–2.0 equiv), reaction time (2–24 hours), and purification methods (e.g., silica gel chromatography).

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular ions (e.g., [M+H]<sup>+</sup> at m/z 397.1521 for C19H26ClN2O5) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., Rf = 0.80 in ethyl acetate) .
  • Nuclear Magnetic Resonance (NMR) : <sup>13</sup>C NMR in DMSO-d6 resolves structural features (e.g., δ 34.99 ppm for methyl ester groups) .
  • Optical Rotation : Determines enantiomeric purity (e.g., [α]<sup>20</sup>D = -69.8° for chiral derivatives) .

Q. What are the primary research applications of this compound in drug discovery?

It serves as a peptidomimetic building block for oxazolidinone and oxazolidine scaffolds, enabling the synthesis of protease-resistant analogs. For instance, coupling with N-Boc-L-serine produces intermediates for antimicrobial or anticancer agents . The methyl ester group enhances solubility during solid-phase peptide synthesis (SPPS) while allowing post-synthetic deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic degradation pathways of 6-aminohexanoate derivatives?

Studies on microbial degradation reveal divergent pathways:

  • Arthrobacter sp. KI72 converts 6-aminohexanoate to adipate via 6-oxohexanoate using NylD transaminase .
  • Pseudomonas sp. JG-B employs homologous aminotransferases (48% identity to NylD) but may process longer-chain analogs like 11-aminoundecanoate .
    To resolve discrepancies:

Perform enzyme kinetics assays comparing substrate specificity (e.g., Km for C6 vs. C11 chains).

Use gene knockout models to validate pathway dependencies.

Analyze metabolic intermediates via LC-MS/MS or <sup>13</sup>C isotopic tracing .

Q. What methodological challenges arise when optimizing the synthesis of this compound-containing peptidomimetics?

  • Low Yields in Coupling Reactions : Excess EDC/HOBt (2.0 equiv) and dry conditions mitigate this, but racemization risks persist with prolonged reaction times .
  • Purification Complexity : Hydrophilic byproducts require gradient chromatography (e.g., ethyl acetate:methanol 0–10%) .
  • Steric Hindrance : Bulky substituents (e.g., 4-chlorophenyl groups) reduce coupling efficiency; pre-activation of carboxylic acids with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) may improve yields .

Q. How do 6-aminohexanoate-degrading enzymes bind substrates, and what structural insights inform inhibitor design?

Crystal structures of nylon hydrolases (e.g., NylC) reveal a catalytic triad (Ser-Lys-Asp) that cleaves amide bonds via nucleophilic attack. Molecular docking studies show:

  • 6-Aminohexanoate occupies a hydrophobic pocket with hydrogen bonds to Ser112 and Lys215.
  • Competitive inhibitors (e.g., 6-hydroxyhexanoate methyl ester ) mimic transition states, blocking the active site .
    Strategies for inhibitor design:
  • Introduce fluorinated or sulfonamide groups to enhance binding affinity.
  • Use molecular dynamics simulations to predict stability under physiological conditions .

Q. What experimental approaches validate the environmental relevance of this compound degradation pathways?

Metagenomic Analysis : Identify 6-aminohexanoate catabolic genes (nylABC) in soil or wastewater microbiomes .

Stable Isotope Probing (SIP) : Track <sup>13</sup>C-labeled this compound incorporation into microbial biomass .

Enzyme Activity Assays : Measure adipate production in cell lysates using HPLC-UV at 210 nm .

Methodological Recommendations

  • Synthetic Protocols : Prioritize EDC/HOBt activation in anhydrous CH2Cl2 for high yields .
  • Degradation Studies : Combine genomic, enzymatic, and isotopic methods to map pathways .
  • Data Reproducibility : Report reagent purity, solvent grades, and instrument calibration parameters to minimize variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-aminohexanoate
Reactant of Route 2
Methyl 6-aminohexanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.